molecular formula C8H14O3 B15273245 2-(2-Methyloxan-2-yl)acetic acid

2-(2-Methyloxan-2-yl)acetic acid

Cat. No.: B15273245
M. Wt: 158.19 g/mol
InChI Key: SYBKUIDAWCVALK-UHFFFAOYSA-N
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Description

2-(2-Methyloxan-2-yl)acetic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of oxane, featuring a methyloxan ring substituted with an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyloxan-2-yl)acetic acid typically involves the reaction of oxane derivatives with acetic acid or its derivatives under controlled conditions. One common method includes the reaction of 2-methyloxane with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyloxan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.

    Substitution: The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxane derivatives with ketone or carboxylic acid groups.

    Reduction: Alcohol or aldehyde derivatives of oxane.

    Substitution: Various substituted oxane derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Methyloxan-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyloxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)acetic acid: Another acetic acid derivative with a thiophene ring instead of an oxane ring.

    Indole-3-acetic acid: A plant hormone with an indole ring structure.

Uniqueness

2-(2-Methyloxan-2-yl)acetic acid is unique due to its specific oxane ring structure, which imparts distinct chemical and physical properties compared to other acetic acid derivatives

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-(2-methyloxan-2-yl)acetic acid

InChI

InChI=1S/C8H14O3/c1-8(6-7(9)10)4-2-3-5-11-8/h2-6H2,1H3,(H,9,10)

InChI Key

SYBKUIDAWCVALK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCO1)CC(=O)O

Origin of Product

United States

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